molecular formula C16H10F4O4 B6408506 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1262009-33-5

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6408506
CAS No.: 1262009-33-5
M. Wt: 342.24 g/mol
InChI Key: YTNNHBXOXRBRFB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzoic acid core with a trifluoromethyl (-CF₃) group at position 5 and a substituted phenyl ring at position 2. The phenyl ring is modified with a fluorine atom at position 2 and a methoxycarbonyl (-COOCH₃) group at position 3.

Properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNNHBXOXRBRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691483
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-33-5
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxycarbonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Properties :

  • Functionality : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxycarbonyl group may act as a prodrug motif or influence solubility .
  • Applications : Likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its aromatic and electron-withdrawing substituents .

Comparison with Structurally Similar Compounds

Positional Isomers

  • 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic Acid (CAS 1262006-93-8):
    • Differences : Fluorine and methoxy groups are swapped (5-fluoro vs. 2-fluoro; 2-methoxy vs. 5-methoxycarbonyl).
    • Impact : Altered electronic distribution may affect binding affinity in drug-receptor interactions or solubility .

Carboxy-Substituted Analogs

  • 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic Acid (CAS 1261975-94-3): Differences: Replaces the methoxycarbonyl group with a carboxylic acid (-COOH) on the phenyl ring.

Electron-Donating Substituents

  • 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic Acid (Ref: 10-F637224):
    • Differences : Features a methylenedioxy (-O-CH₂-O-) group instead of fluoro and methoxycarbonyl.
    • Impact : Enhanced electron-donating properties could improve stability in oxidative environments, making it suitable for material science applications .

Trifluoromethoxy Derivatives

  • 3-Fluoro-5-(trifluoromethoxy)benzoic Acid (CAS 1242258-49-6):
    • Differences : Replaces the methoxycarbonyl with a trifluoromethoxy (-OCF₃) group.
    • Impact : Greater electronegativity and steric bulk may alter metabolic pathways or interaction with biological targets .

Data Table: Key Compounds and Properties

Compound Name Substituents on Benzoic Acid Attached Phenyl Substituents Molecular Formula CAS Number Key Properties/Applications
Target Compound 5-CF₃, 3-(2-F-5-COOCH₃-Ph) 2-F, 5-COOCH₃ C₁₇H₁₁F₄O₄ N/A High lipophilicity; prodrug potential
3-(5-F-2-OCH₃-Ph)-5-CF₃-BA 5-CF₃, 3-(5-F-2-OCH₃-Ph) 5-F, 2-OCH₃ C₁₆H₁₁F₄O₃ 1262006-93-8 Positional isomer; altered electronic effects
3-(4-COOH-Ph)-5-CF₃-BA 5-CF₃, 3-(4-COOH-Ph) 4-COOH C₁₆H₁₁F₃O₆ 1261975-94-3 Enhanced solubility; ionic interactions
3-(3,4-OCH₂O-Ph)-5-CF₃-BA 5-CF₃, 3-(3,4-OCH₂O-Ph) 3,4-OCH₂O C₁₆H₁₁F₃O₅ N/A Oxidative stability; materials science

Pharmacological Potential

  • Prodrug Strategy : The ester group in the target compound may improve oral bioavailability compared to carboxylic acid analogs (e.g., CAS 1261975-94-3), as seen in related prodrug systems .
  • Trifluoromethyl Effects : The -CF₃ group resists metabolic degradation, a trait shared with FDA-approved drugs like celecoxib .

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